molecular formula C5H2ClFN2O2 B2747928 2-Chloro-5-fluoro-4-nitropyridine CAS No. 1784429-31-7

2-Chloro-5-fluoro-4-nitropyridine

Cat. No. B2747928
CAS RN: 1784429-31-7
M. Wt: 176.53
InChI Key: YTVIFRUTAIUPNR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-nitropyridine is an organic compound and a key intermediate in various chemical reactions . It is used in the synthesis of other compounds and has applications in fields such as pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be synthesized from 2-amino-5-nitropyridine, which is then converted to 2-hydroxy-5-nitropyridine, and finally to 2-chloro-5-nitropyridine . An efficient method for the synthesis of fluoropyridines via the fluorodenitration reaction has also been reported .


Molecular Structure Analysis

The molecular formula of this compound is C5H2ClFN2O2 . The molecular weight is 176.53 . The structure of the molecule can be found in various chemical databases .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For example, it can be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . It also reacts with aniline in methanol .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The boiling point and density are not specified . More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-5-fluoro-4-nitropyridine has been extensively studied for its chemical properties and potential in synthesis processes. A study by Hand and Baker (1989) demonstrated its use in the preparation of 2-chloro- and 2-amino-5-fluoropyridines, highlighting its versatility in chemical reactions (Hand & Baker, 1989). Furthermore, Brewis et al. (1974) investigated its reactivity in nucleophilic displacement reactions, providing insights into its kinetics and catalysis behavior in aromatic systems (Brewis et al., 1974).

Role in Synthesis of Diverse Compounds

Bell et al. (1967) explored the condensation of this compound with various anilines, leading to the formation of arylaminonitropyridines. These compounds are noted for their UV absorption characteristics, suggesting potential applications in spectroscopy and materials science (Bell et al., 1967).

Development of Nucleosides and Derivatives

Nesnow and Heidelberger (1975) utilized this compound in the synthesis of pyridine nucleosides related to 5-fluorocytosine. This showcases its application in the development of nucleoside analogs, which are important in the field of medicinal chemistry (Nesnow & Heidelberger, 1975).

Optical and Spectroscopic Analysis

Jukić et al. (2010) conducted an X-ray and spectroscopic analysis of a derivative of this compound, examining its structural features and optical properties. This research highlights its potential use in optical materials and fluorescence studies (Jukić et al., 2010).

Structural and Molecular Investigations

In 2015, Velraj, Soundharam, and Sridevi conducted a comprehensive study on the molecular structures and properties of various derivatives of this compound. This included vibrational wavenumbers, NBO analysis, and NMR studies, contributing significantly to our understanding of its molecular behavior (Velraj, Soundharam, & Sridevi, 2015).

Safety and Hazards

2-Chloro-5-fluoro-4-nitropyridine is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

2-Chloro-5-fluoro-4-nitropyridine is an important intermediate in the synthesis of various compounds. It has potential applications in the pharmaceutical and agrochemical industries . Future research may focus on developing more efficient synthesis methods and exploring new applications .

Relevant Papers Several papers have been published on the synthesis and reactions of this compound . These papers provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

2-chloro-5-fluoro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVIFRUTAIUPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1784429-31-7
Record name 2-chloro-5-fluoro-4-nitropyridine
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